

Application Notes and Protocols for Comspan in Resin-Bonded Prostheses

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Comspan**

Cat. No.: **B1166857**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Comspan**, a self-curing composite resin cement, and its application in the cementation of resin-bonded prostheses, commonly known as Maryland bridges. This document details the material's properties, clinical performance from available literature, and detailed protocols for its use in research and clinical settings.

Introduction to Comspan

Comspan is a two-paste, self-curing composite resin cement based on a BIS-GMA formulation. [1][2][3][4] It is characterized by its fine, low-viscosity particles, leading to a formulation that exhibits high compressive and tensile strengths and is virtually insoluble in oral fluids.[1][2][3][4] Its primary indication is the adhesive cementation of cast metal resin-bonded retainers to acid-etched enamel surfaces.[2][4] The cement is designed to adhere to various metal surfaces, including those that are perforated, electrolytically etched, chemically etched in the laboratory, or mechanically sandblasted.[2][5]

Composition:

- Base Paste: Dimethacrylate Resins, Stabilizers, Glass Fillers, Fumed Silica, Titanium Dioxide, Pigments.

- Catalyst Paste: Dimethacrylate Resins, Catalyst, Stabilizers, Glass Fillers, Fumed Silica, Pigments.
- Associated Components: The complete kit typically includes a self-cure bonding agent (base and catalyst liquids containing dimethacrylate resins, initiators, and stabilizers) and a tooth conditioner gel (34% phosphoric acid).

Data Presentation

While the manufacturer describes **Comspan** as having "very high strengths (compressive and tensile)," specific quantitative data in MPa is not readily available in publicly accessible technical data sheets or the reviewed scientific literature.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) However, clinical studies and comparative analyses provide some insights into its performance.

Table 1: Summary of Clinical and In-Vitro Findings for **Comspan**

Study/Report	Finding	Quantitative Data/Details
Mohl et al. (1988)	Clinical performance of resin-bonded bridges cemented with Comspan.	Five failures out of 33 bridges were reported over a 24-month period. All failures occurred at the resin-enamel interface. [6]
Wiltshire et al. (1987)	Comparative tensile bond strength of various resin cements.	No statistically significant difference was found between the tensile bond strengths of Comspan and four other contemporary resin-bonded bridge cements. [6]
Oden and Tullberg (1995)	In-vitro bond strength of Comspan Opaque to different dental alloys.	Silicoating the metal surface significantly increased the bond strength. The highest bond strengths were observed with silicoated Wirobond and titanium, which were also less susceptible to thermal stress. [7]
Pjetursson et al. (2008)	Systematic review on the survival of resin-bonded bridges (general).	The estimated 5-year survival rate for resin-bonded bridges (various cements) is 87.7%. The most common complication is debonding (19.2% over 5 years). [8]
Djemal et al. (1999)	Long-term survival of resin-retained bridges and splints (general).	The median survival time for 832 resin-retained restorations was 7 years and 10 months.

Experimental Protocols

The following protocols are based on the manufacturer's instructions for use and established clinical procedures for resin-bonded prostheses.

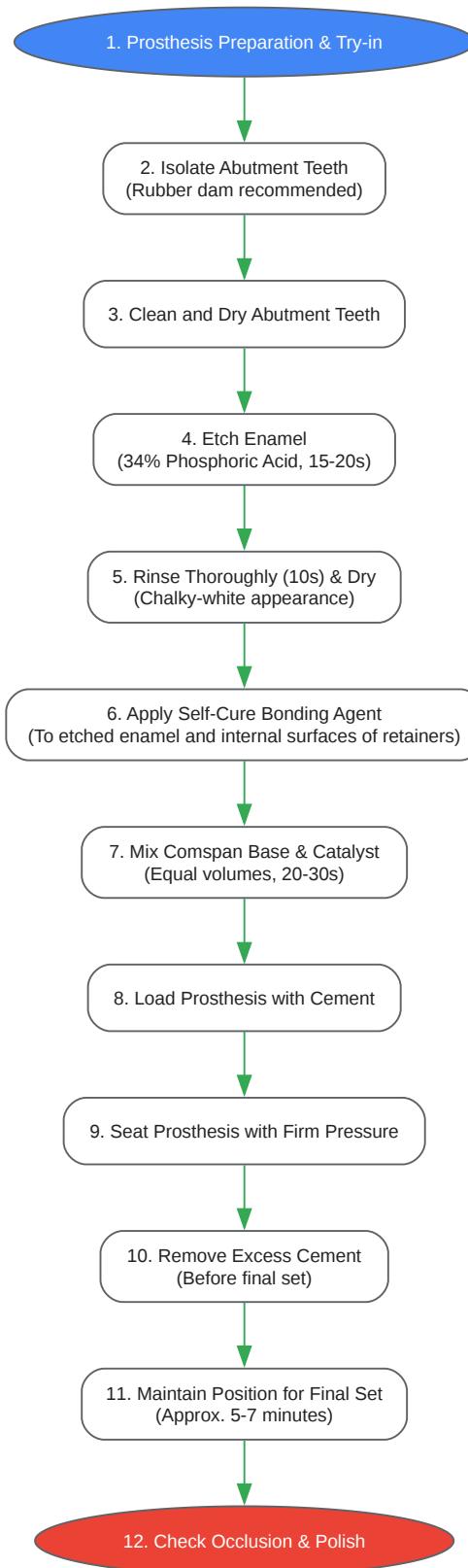
General Workflow for Comspan Application

[Click to download full resolution via product page](#)

Figure 1. General workflow for the cementation of a resin-bonded prosthesis using **Comspan**.

Detailed Protocol for In-Vitro Bond Strength Testing

This protocol outlines a method for testing the tensile bond strength of **Comspan** to a dental alloy.


- Substrate Preparation:
 1. Prepare standardized metallic substrates (e.g., cobalt-chromium, nickel-chromium, or noble alloys) with a defined surface area for bonding.
 2. Treat the bonding surface of the substrates. Options include:
 - Sandblasting with 50 µm aluminum oxide.
 - Electrolytic etching.
 - Chemical etching according to laboratory protocols.
 - Silicoating (applying a silica layer).
 3. Clean the treated surfaces ultrasonically in isopropanol for 3-5 minutes and thoroughly air-dry.
- Enamel Surface Preparation (if applicable):

1. Use extracted human or bovine incisors, embedded in acrylic resin with the enamel surface exposed.
2. Polish the enamel surface with 600-grit silicon carbide paper to create a standardized flat surface.
3. Rinse thoroughly with water and air-dry.

- Bonding Procedure:
 1. Enamel Etching: Apply 34% phosphoric acid tooth conditioner to the enamel surface for 15-20 seconds. Rinse thoroughly for 10 seconds and air-dry until a frosty white appearance is observed.
 2. Bonding Agent Application: Mix equal parts of the self-cure bonding agent base and catalyst. Apply a thin, uniform layer to the etched enamel and the prepared metal surface. Gently air thin to evaporate the solvent.
 3. **Comspan** Mixing: Dispense equal volumes of **Comspan** base and catalyst pastes onto a mixing pad. Mix thoroughly for approximately 20-30 seconds to achieve a uniform consistency.
 4. Assembly: Apply the mixed **Comspan** cement to the treated metal surface. Place the metal substrate onto the prepared enamel surface with consistent, moderate pressure to extrude excess cement.
 5. Curing: Allow the cement to self-cure at ambient temperature (or 37°C in an incubator to simulate intraoral conditions) for the manufacturer-recommended time (typically 5-7 minutes).
- Specimen Storage and Testing:
 1. Store the bonded specimens in distilled water at 37°C for 24 hours before testing.
 2. For aging simulation, specimens can be subjected to thermocycling (e.g., 5,000 cycles between 5°C and 55°C).

3. Mount the specimens in a universal testing machine and apply a tensile load at a crosshead speed of 0.5 mm/min until failure.
4. Record the bond strength in Megapascals (MPa).
5. Analyze the failure mode (adhesive, cohesive, or mixed) using a stereomicroscope or scanning electron microscope (SEM).

Clinical Application Protocol

[Click to download full resolution via product page](#)**Figure 2.** Step-by-step clinical protocol for **Comspan** cementation.

Signaling Pathways and Adhesion Mechanism

The adhesion of **Comspan** to dental and prosthetic substrates is not based on biological signaling pathways but on micromechanical and chemical interactions.

Figure 3. Adhesion mechanism of **Comspan** in resin-bonded prostheses.

The primary mechanism of adhesion for **Comspan** is micromechanical interlocking. On the tooth side, phosphoric acid etching creates microporosities in the enamel surface, into which the low-viscosity bonding agent and resin cement penetrate and polymerize, forming resin tags. On the prosthesis side, surface treatments like sandblasting or etching create micro-irregularities on the metal surface, which the resin cement also engages. A chemical bond is formed between the bonding agent and the **Comspan** composite resin cement during the polymerization process.

Conclusion

Comspan is a well-established, self-curing resin cement for the luting of resin-bonded prostheses. While specific manufacturer-provided quantitative data on its mechanical properties are limited in the public domain, clinical studies indicate satisfactory performance, particularly when appropriate clinical protocols for tooth and metal surface preparation are meticulously followed. The detailed protocols provided herein offer a foundation for standardized application in both research and clinical contexts, ensuring optimal conditions for achieving a durable bond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. amtouch.com [amtouch.com]
- 2. newarkdentalpemco.com [newarkdentalpemco.com]
- 3. Strength of bond with Comspan Opaque to three silicoated alloys and titanium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hodsollhousedental.co.uk [hodsollhousedental.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Survival rates for resin bonded bridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Long-term survival characteristics of 832 resin-retained bridges and splints provided in a post-graduate teaching hospital between 1978 and 1993 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Comspan in Resin-Bonded Prostheses]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1166857#comspan-application-in-resin-bonded-prostheses>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com